4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
Description
4-Butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a 4-butoxy-substituted aromatic core and a complex N-substituent incorporating furan, thiophene, and hydroxyl groups.
Properties
IUPAC Name |
4-butoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-2-3-12-25-17-10-8-16(9-11-17)20(23)22-15-21(24,18-6-4-13-26-18)19-7-5-14-27-19/h4-11,13-14,24H,2-3,12,15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKMOYSPHKHWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-butoxybenzoic acid with an amine derivative to form the benzamide core.
Introduction of Furan and Thiophene Groups: The furan and thiophene groups are introduced through a series of substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The furan and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings often exhibit antimicrobial properties. A study demonstrated that derivatives of similar compounds showed significant activity against various bacterial strains. For instance, the incorporation of the thiophene moiety into the structure enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against resistant strains.
| Compound | Activity | Reference |
|---|---|---|
| 4-butoxy-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide | Moderate antibacterial activity | |
| 5-(Furan-2-yl)-1,3,4-Oxadiazole Compounds | Anticancer properties |
Anticancer Potential
The furan and thiophene components are known to influence cellular signaling pathways involved in cancer progression. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by modulating pathways such as MAPK and PI3K/Akt. Experimental findings indicate that the compound may inhibit tumor growth in vitro.
Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Its ability to inhibit acetylcholinesterase was explored in a study where derivatives were synthesized and tested for enzyme inhibition.
Organic Electronics
Due to its unique electronic properties, 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has potential applications in organic electronics. The compound can be utilized as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications.
Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer for synthesizing new copolymers with enhanced thermal stability and mechanical properties. The incorporation of furan and thiophene units into polymer backbones can lead to materials with improved conductivity and optical properties.
Photodegradation Studies
The photostability of this compound has been assessed in environmental studies focusing on its degradation under UV light exposure. Results indicate that the compound degrades into less harmful products, suggesting its potential use in environmental remediation efforts.
Pesticide Development
Given its biological activity, this compound could be explored as a lead structure for developing new pesticides targeting specific pests while minimizing environmental impact.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of benzamide compounds against E.coli and Staphylococcus aureus. The results indicated that modifications to the benzamide structure significantly enhanced antimicrobial activity, particularly when furan or thiophene moieties were included.
Case Study 2: Neuroprotective Mechanisms
In vitro studies on neuroblastoma cells showed that derivatives of this compound could significantly reduce oxidative stress markers compared to controls, suggesting a protective effect against neurodegeneration.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The furan and thiophene groups can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include benzamide derivatives with variations in the aromatic core substituents, heterocyclic attachments, and N-alkyl/aryl groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Heterocyclic Influence : The target compound’s furan and thiophene groups contrast with benzothiazole () or thiazole () in analogues. These heterocycles modulate electronic density and solubility; sulfur-containing groups (thiophene, benzothiazole) may enhance lipophilicity compared to oxygen-rich furan .
- Substituent Effects : The 4-butoxy group in the target compound increases steric bulk and hydrophobicity compared to smaller substituents like methoxy () or nitro groups ().
Biological Activity
4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes furan and thiophene moieties, which are known to enhance biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H23NO4S, with a molecular weight of 385.5 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2034333-45-2 |
| Molecular Weight | 385.5 g/mol |
| Molecular Formula | C21H23NO4S |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hydroxyl group present in the structure allows for hydrogen bonding with proteins, potentially influencing their activity. The furan and thiophene groups may also participate in π-stacking interactions and hydrophobic effects, enhancing binding affinities with target biomolecules.
Cardiovascular Effects
Recent studies have highlighted the potential cardiovascular benefits of benzamide derivatives, including those similar to this compound. For instance, a related derivative demonstrated a reduction in infarct area and improvement in left ventricular pressure (LVP) in an ischemia-reperfusion injury model. The mechanism was linked to the activation of M2 muscarinic receptors and nitric oxide synthase enzymes, suggesting a pathway through which these compounds may exert cardioprotective effects .
Anticancer Activity
Benzamide derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown promise as inhibitors of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of heteroatoms such as sulfur in thiophene rings enhances the bioactivity of these compounds against tumor cells .
Antimicrobial Properties
Several studies have indicated that benzamide derivatives possess antimicrobial activities. The unique structural features of compounds like this compound may contribute to their effectiveness against bacterial strains by disrupting cellular processes or inhibiting key enzymes necessary for bacterial survival .
Study on Heart Failure
A significant study evaluated the effects of a related 4-hydroxy-furanyl-benzamide derivative on heart failure models. The results indicated that this compound significantly decreased infarct size and improved LVP, highlighting its potential therapeutic role in cardiovascular diseases . The study utilized isolated rat heart models to assess the pharmacological impact, providing robust evidence for its efficacy.
Anticancer Investigations
In another investigation, benzamide derivatives were synthesized and tested against various cancer cell lines. These studies revealed that certain derivatives exhibited moderate to high potency as RET kinase inhibitors, suggesting a promising avenue for cancer therapy .
Q & A
Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing the structure of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide?
Answer:
For structural elucidation, employ a combination of IR spectroscopy (to identify functional groups like amide C=O and hydroxyl O-H stretches), ¹H/¹³C NMR (to resolve furan, thiophene, and benzamide proton environments), and ESI-MS (for molecular weight confirmation) . Crystallographic characterization via single-crystal X-ray diffraction is critical for resolving stereochemistry and hydrogen-bonding networks. Use SHELXL for refinement and WinGX for data processing, ensuring multi-scan absorption corrections to address data inconsistencies .
Advanced Question: How can density-functional theory (DFT) be applied to predict the electronic properties and reaction pathways of this compound?
Answer:
DFT calculations (e.g., B3LYP functional with gradient corrections) can model:
- Electron density distributions to identify reactive sites (e.g., amide carbonyl or hydroxyl groups) .
- Thermochemical parameters (atomization energies, ionization potentials) to validate experimental synthesis pathways .
- Transition-state geometries for key reactions (e.g., nucleophilic substitutions at the benzamide or furan/thiophene moieties). Pair computational results with experimental kinetics to refine reaction mechanisms .
Basic Question: What synthetic strategies are effective for preparing this compound, and how can purity be optimized?
Answer:
- Stepwise synthesis : React 4-butoxybenzoyl chloride with a pre-synthesized 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to achieve >95% purity . Monitor by TLC and confirm purity via HPLC with a C18 column.
Advanced Question: How can researchers resolve discrepancies between experimental and computational data, such as bond-length deviations in crystallography or unexpected reaction yields?
Answer:
- Crystallographic data : Apply anisotropic displacement parameter restraints in SHELXL and cross-validate using WinGX’s geometry analysis tools. Check for twinning or disorder in the crystal lattice .
- Reaction yields : Perform kinetic studies (e.g., variable-temperature NMR) to identify side reactions. Use DFT to model competing pathways (e.g., hydrolysis of the amide bond under acidic conditions) .
Basic Question: What biological activity screening approaches are suitable for this compound?
Answer:
- In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, leveraging the compound’s aromatic/heterocyclic motifs for potential binding .
Advanced Question: How can researchers optimize solvent and catalyst systems for large-scale synthesis while minimizing byproducts?
Answer:
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) for amide coupling efficiency. Use DFT to calculate solvation energies and predict solvent effects on transition states .
- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) for accelerating nucleophilic substitutions. Monitor by GC-MS to identify byproducts (e.g., dimerization products) .
Basic Question: What safety and handling protocols are critical during synthesis?
Answer:
- Hazard analysis : Conduct a risk assessment for reagents like benzoyl chlorides (corrosive) and thiophene derivatives (flammable). Use fume hoods and PPE .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Advanced Question: How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?
Answer:
Analyze crystal packing via Mercury software to identify intermolecular interactions (e.g., O-H···O/N hydrogen bonds). Modify substituents (e.g., replacing butoxy with methoxy) to disrupt packing and enhance aqueous solubility. Validate with powder XRD and dissolution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
